molecular formula C10H10ClNO B11900916 N-(2-chlorophenyl)cyclopropanecarboxamide CAS No. 14371-98-3

N-(2-chlorophenyl)cyclopropanecarboxamide

Cat. No.: B11900916
CAS No.: 14371-98-3
M. Wt: 195.64 g/mol
InChI Key: GYCVFBXOHKLFHE-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)cyclopropanecarboxamide is an organic compound with the molecular formula C10H10ClNO It is a derivative of cyclopropanecarboxamide, where the amide nitrogen is bonded to a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)cyclopropanecarboxamide typically involves the reaction of 2-chloroaniline with cyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-chloroaniline+cyclopropanecarboxylic acid chlorideThis compound+HCl\text{2-chloroaniline} + \text{cyclopropanecarboxylic acid chloride} \rightarrow \text{this compound} + \text{HCl} 2-chloroaniline+cyclopropanecarboxylic acid chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-(2-chlorophenyl)cyclopropylamine.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-chlorophenyl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)cyclopropanecarboxamide
  • N-(2-(2-chlorophenyl)-2-methoxyethyl)cyclopropanecarboxamide
  • N-(4-chloro-2-fluorophenyl)cyclopropanecarboxamide

Uniqueness

N-(2-chlorophenyl)cyclopropanecarboxamide is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other cyclopropanecarboxamide derivatives and valuable for various research applications.

Properties

CAS No.

14371-98-3

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

N-(2-chlorophenyl)cyclopropanecarboxamide

InChI

InChI=1S/C10H10ClNO/c11-8-3-1-2-4-9(8)12-10(13)7-5-6-7/h1-4,7H,5-6H2,(H,12,13)

InChI Key

GYCVFBXOHKLFHE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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